Etimicin

Description

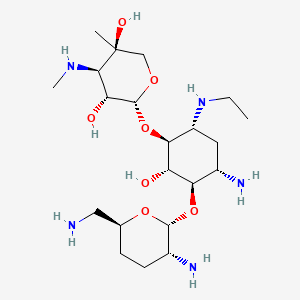

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h10-20,25-29H,4-9,22-24H2,1-3H3/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGMVSJQULXLHF-RAKCNUBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318731 | |

| Record name | Etimicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59711-96-5 | |

| Record name | Etimicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59711-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etimicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059711965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etimicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ICS2WXT2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etimicin sulfate mechanism of action on 30S ribosomal subunit

An In-depth Technical Guide to the Mechanism of Action of Etimicin Sulfate on the 30S Ribosomal Subunit

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a, demonstrating broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens, including strains resistant to other aminoglycosides.[1][2] Its primary mechanism of action involves high-affinity binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis, leading to cell death.[3][4] This guide provides a detailed examination of the molecular interactions between this compound and the 30S ribosomal subunit, summarizes its comparative antibacterial potency, outlines key experimental protocols for its study, and presents visual workflows and pathways to elucidate its function.

Introduction

This compound sulfate is a novel aminoglycoside antibiotic used clinically for severe bacterial infections, particularly those affecting the respiratory tract, urinary tract, skin, and soft tissues.[3] As a semi-synthetic derivative of gentamicin, its structure is modified to enhance its antibacterial spectrum and efficacy, notably against bacteria that have developed resistance to earlier-generation aminoglycosides.[1][2] Like all aminoglycosides, its therapeutic effect is achieved by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3][5] This document details the specific mechanism by which this compound inhibits the function of the 30S ribosomal subunit.

Core Mechanism of Action on the 30S Ribosomal Subunit

The bactericidal activity of this compound is a direct consequence of its interference with ribosomal function.[4] The process can be broken down into a primary binding event followed by several downstream consequences that are fatal to the bacterium.

High-Affinity Binding to the Ribosomal A-Site

The primary molecular target of this compound is the small (30S) ribosomal subunit. Specifically, it binds with high affinity to the decoding A-site on the 16S ribosomal RNA (rRNA).[3] This site is fundamentally important for protein synthesis, as it is where the ribosome decodes the messenger RNA (mRNA) codon and accepts the corresponding aminoacyl-tRNA (aa-tRNA). The binding of this compound occupies this critical space, initiating a cascade of inhibitory effects.

Molecular Interactions and Consequent Conformational Changes

Structural studies of other aminoglycosides, such as gentamicin, show they bind within the major groove of helix 44 (h44) of the 16S rRNA. This interaction induces a critical conformational change in two universally conserved adenine residues, A1492 and A1493. These residues are forced out of the helix into a "flipped-out" state, which mimics the conformation the A-site adopts when a correct (cognate) aa-tRNA is bound. By locking the A-site in this state, even in the absence of a correct codon-anticodon pairing, this compound effectively compromises the ribosome's proofreading capability.

Consequences of Ribosomal Binding

The stable, high-affinity binding of this compound to the A-site leads to three primary disruptive events in protein synthesis:

-

Induction of mRNA Misreading: By stabilizing the "flipped-out" conformation of the A-site, this compound lowers the accuracy of the decoding process. This allows near-cognate or non-cognate aa-tRNAs to be accepted, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] The accumulation of these aberrant, non-functional, or toxic proteins disrupts essential cellular processes.[3]

-

Inhibition of Ribosomal Translocation: The presence of the drug in the A-site can physically impede the movement of the ribosome along the mRNA transcript, a process known as translocation. This slows or halts the elongation phase of protein synthesis.

-

Disruption of the Ribosome Cycle: Some aminoglycosides have also been shown to interfere with ribosome recycling, where the ribosomal subunits are separated after a round of translation is complete. This traps ribosomes in non-productive complexes, reducing the pool of available subunits for new protein synthesis initiation.

This multi-faceted disruption of protein synthesis ultimately leads to the bactericidal effect characteristic of aminoglycosides.[3]

Quantitative Analysis of this compound Activity

In Vitro Protein Synthesis Inhibition (IC₅₀)

The potency of a protein synthesis inhibitor can be quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to reduce the rate of protein synthesis by 50% in an in vitro assay. While specific IC₅₀ values for this compound sulfate were not available in the reviewed literature, this parameter is critical for comparing the direct ribosomal inhibitory activity of different antibiotics.[6][7]

Comparative Antibacterial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a standard measure of antibacterial potency. Studies show that this compound has potent activity, with MIC values often lower than other aminoglycosides against various clinical isolates.[1][8]

| Bacterium | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| E. coli | This compound | 1.5 | 3.5 |

| Gentamicin | 2.5 | 6.0 | |

| Amikacin | 4.5 | 10.0 | |

| K. pneumoniae | This compound | 1.0 | 2.5 |

| Gentamicin | 2.0 | 5.0 | |

| Amikacin | 3.5 | 6.5 | |

| P. aeruginosa | This compound | 2.0 | 4.5 |

| Gentamicin | 3.5 | 7.5 | |

| Amikacin | 5.5 | 12.0 | |

| S. aureus | This compound | 1.25 | 3.0 |

| Gentamicin | 0.75 | 6.5 | |

| Amikacin | 5.0 | 10.5 | |

| Data synthesized from a comparative study on clinical isolates.[8] MIC₅₀ is the concentration that inhibits 50% of isolates, while MIC₉₀ inhibits 90% of isolates. |

Key Experimental Methodologies

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of an antibiotic against a specific bacterium.[9][10]

1. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound sulfate in an appropriate solvent (e.g., sterile deionized water).[9] b. In a 96-well microtiter plate, add a defined volume (e.g., 100 µL) of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to each well. c. Create a two-fold serial dilution of the this compound stock solution across the plate, resulting in a range of decreasing concentrations.

2. Inoculum Preparation: a. Culture the test bacterium on an appropriate agar medium. b. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[9]

4. Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound sulfate in which no visible bacterial growth (no turbidity) is observed.

Protocol: Structural Analysis of Ribosome-Etimicin Complex

To understand the precise molecular interactions, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed.

1. Preparation of the Ribosomal Complex: a. Purify 70S ribosomes or 30S subunits from a suitable bacterial source (e.g., Thermus thermophilus or Escherichia coli). b. Form a functional complex by incubating the ribosomes/subunits with a specific mRNA fragment and a tRNA mimic or cognate tRNA. c. Add this compound sulfate to the complex at a concentration sufficient to ensure binding saturation.

2. Crystallization (for X-ray Crystallography): a. Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). b. Optimize conditions (e.g., pH, temperature, precipitant concentration) to obtain diffraction-quality crystals of the ribosome-Etimicin complex.

3. Sample Preparation (for Cryo-EM): a. Apply a small volume of the complex solution to an EM grid. b. Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving its native structure.

4. Data Collection and Structure Determination: a. For crystallography, expose the crystal to a high-intensity X-ray beam at a synchrotron source and collect diffraction data. b. For cryo-EM, collect a large dataset of images of the frozen particles using a transmission electron microscope. c. Process the data to solve the three-dimensional structure of the complex, revealing the precise binding pocket and orientation of this compound within the 30S A-site.

Protocol: In Vitro Translation Inhibition Assay

This assay measures the direct effect of an antibiotic on protein synthesis in a cell-free system.

1. System Preparation: a. Prepare a cell-free translation system, such as an E. coli S30 extract, which contains all the necessary components for protein synthesis (ribosomes, tRNAs, factors). b. Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids (including one radiolabeled, e.g., ³⁵S-Methionine), and a template mRNA (e.g., luciferase mRNA).

2. Inhibition Assay: a. Aliquot the reaction mixture into tubes or a microplate. b. Add varying concentrations of this compound sulfate to the reactions. Include a no-drug control. c. Incubate the reactions at 37°C for a set period (e.g., 60 minutes) to allow for protein synthesis.

3. Quantification of Protein Synthesis: a. Stop the reactions (e.g., by adding a precipitating agent like trichloroacetic acid). b. Capture the precipitated, newly synthesized proteins on a filter. c. Quantify the amount of incorporated radiolabel using a scintillation counter. d. Plot the percentage of protein synthesis inhibition against the this compound concentration and fit the data to determine the IC₅₀ value.[11]

Visualizations: Pathways and Workflows

Caption: Mechanism of this compound action on the bacterial ribosome.

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

This compound sulfate exerts its potent, bactericidal effect through a well-defined mechanism targeting the heart of the bacterial protein synthesis machinery. By binding to the A-site of the 16S rRNA on the 30S ribosomal subunit, it induces codon misreading and inhibits translocation, leading to the production of faulty proteins and the cessation of bacterial growth. Its efficacy, particularly against resistant strains, underscores the continued importance of aminoglycosides in clinical practice. The methodologies outlined herein provide a framework for the continued study and development of this compound and other novel ribosome-targeting antibiotics, which are critical tools in addressing the global challenge of antimicrobial resistance.

References

- 1. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound Sulfate used for? [synapse.patsnap.com]

- 4. Efficacy of this compound Sulfate Combined with Cefotaxime Sodium in the Treatment of Patients with Septic Shock and Effect on Serum Inflammatory Factor Levels and Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idexx.dk [idexx.dk]

- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Etimicin: A Semisynthetic Aminoglycoside to Combat Bacterial Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Etimicin is a fourth-generation, semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2][3][4][5] Developed as a 1-N-ethyl derivative of gentamicin C1a, this compound represents a significant advancement in the aminoglycoside class, offering high efficacy coupled with a more favorable safety profile, particularly demonstrating reduced nephrotoxicity and ototoxicity compared to its predecessors like gentamicin.[2][4][6][7][8][9] Its clinical utility extends to treating severe infections of the respiratory and urinary tracts, as well as skin and soft tissue infections.[1]

Rationale for Development: Overcoming Aminoglycoside Resistance

The widespread use of early aminoglycosides, such as kanamycin and gentamicin, led to the emergence of significant bacterial resistance, threatening their clinical efficacy.[10][11][12] The predominant mechanism of resistance is the enzymatic modification of the antibiotic by a class of enzymes known as Aminoglycoside Modifying Enzymes (AMEs).[13][14]

AMEs inactivate aminoglycosides by catalyzing the transfer of chemical groups to the antibiotic's structure. They are broadly classified into three families:

-

Aminoglycoside N-acetyltransferases (AACs): Acetylate amino groups.

-

Aminoglycoside O-phosphotransferases (APHs): Phosphorylate hydroxyl groups.

-

Aminoglycoside O-nucleotidyltransferases (ANTs): Adenylylate hydroxyl groups.[13][14][15]

The development of this compound was a rational design strategy to counteract this enzymatic inactivation. By introducing an ethyl group at the 1-N-position of the gentamicin C1a core, the molecular structure is altered.[5][7][9] This modification creates steric hindrance, effectively blocking the binding and catalytic activity of several AMEs that target this region, thus restoring antibacterial activity against many resistant pathogens.[10]

Semisynthetic Pathway of this compound

This compound is not a natural product but is synthesized from gentamicin C1a, a minor component of the gentamicin complex produced by fermentation of Micromonospora purpurea. The synthesis involves a site-selective N-alkylation, which requires a strategic protection of other reactive amino groups.

The general synthetic workflow is as follows:

-

Isolation of Starting Material: Gentamicin C1a is separated from the other components of the gentamicin complex.

-

Selective Protection: The amino groups at the 3, 2', and 6' positions are selectively protected, often through the formation of a metal chelate complex (e.g., using zinc or cobalt salts) followed by acetylation. This leaves the 1-N position available for modification.[16]

-

N-Ethylation: The unprotected 1-amino group is ethylated. This is the key step that confers the unique properties of this compound.

-

Deprotection: The protecting groups on the other amino groups are removed.

-

Purification and Salt Formation: The resulting this compound base is purified using chromatographic methods and converted to its sulfate salt for pharmaceutical use, enhancing its stability and solubility.[17]

Mechanism of Antibacterial Action

Similar to other aminoglycosides, this compound exerts its bactericidal effect by inhibiting protein synthesis.[1] The process is initiated by the drug's penetration of the bacterial cell envelope, a critical step for activity against Gram-negative bacteria.[1]

The key steps in its mechanism of action are:

-

Ribosomal Binding: this compound binds with high affinity to the 16S rRNA component of the 30S ribosomal subunit.[1]

-

Interference with Translation: This binding disrupts the initiation of protein synthesis and causes misreading of the mRNA template during elongation.

-

Aberrant Protein Production: The misreading leads to the incorporation of incorrect amino acids, resulting in the synthesis of truncated or non-functional proteins.

-

Cell Death: The accumulation of these aberrant proteins and the overall disruption of normal protein synthesis lead to damage of the cell membrane and ultimately, bacterial cell death.[1]

Key Experimental Protocols

Synthesis of Intermediate (3,2',6'-tri-N-acetyl gentamicin C1a)

This protocol is adapted from a patented synthesis method for a key intermediate.[16]

-

Complex Formation: In a suitable reaction vessel, dissolve 2.70 kg of gentamicin C1a and 3.21 kg of anhydrous zinc acetate in 20 L of methanol at approximately 29°C. Stir the mixture for 1.5 hours to allow for the formation of the gentamicin C1a-Zn complex, which selectively protects specific amino groups.

-

Acetylation: While maintaining the temperature, slowly add 2.55 L of acetic anhydride to the reaction mixture. This acetylates the unprotected 3, 2', and 6' amino groups.

-

Work-up and Concentration: After the reaction is complete, concentrate the reaction liquid under reduced pressure.

-

Chromatographic Purification: Load the concentrated liquid onto a chromatographic separation column. First, rinse the column with salt-free water. Then, elute the product using an ethanol-water solution.

-

Isolation: Collect the fractions containing the desired product (3,2',6'-tri-N-acetyl gentamicin C1a). Concentrate these fractions and dry the resulting solid to yield the final intermediate. The reported yield and purity for this process are 95.3% and 96.1%, respectively.[16]

Purification of this compound Sulfate

This protocol is based on a patented method for obtaining high-purity this compound Sulfate.[17]

-

Concentration: Start with an aqueous this compound solution (obtained after deprotection) and concentrate it under reduced pressure.

-

Salt Formation: Add dilute sulfuric acid to the concentrated this compound solution to form this compound Sulfate.

-

Decolorization: Add activated carbon to the this compound Sulfate solution. Heat and stir the mixture, then filter to remove the carbon and other impurities, yielding a refined solution.

-

Crystallization: Add the refined this compound Sulfate solution to a suitable solvent (e.g., an alcohol) to induce crystallization. The process can be seeded to obtain a mother liquor rich in seed crystals.

-

Filtration and Drying: Filter the resulting crystal mixture to collect the wet this compound Sulfate crystals. The crystals are then dried under low-temperature vacuum or freeze-dried to obtain the final high-purity product (purity reported to exceed 99.7%).[17]

Quantification of this compound in Human Serum by LC-MS/MS

This protocol outlines a validated bioanalytical method for pharmacokinetic studies.[18]

-

Sample Preparation (Serum): To 50 µL of serum sample, add an internal standard (e.g., a deuterated analog). Precipitate the proteins by adding a suitable organic solvent like acetonitrile. Vortex and centrifuge the sample.

-

Chromatography: Inject the supernatant onto a C18 reverse-phase column (e.g., Waters XTerra MS C18, 2.1 × 150 mm, 3.5 μm). Use an isocratic mobile phase, such as a 50:50 mixture of methanol and an aqueous solution (e.g., water–ammonia solution–acetic acid at 96:3.6:0.2, v/v/v), at a flow rate of 0.35 mL/min. Maintain the column temperature at 40°C.

-

Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the parent-to-daughter ion transitions for this compound and the internal standard using multiple-reaction monitoring (MRM).

-

Quantification: Construct a calibration curve using standards of known concentrations. Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The validated range for this method is typically 50.0–20,000 ng/mL for serum.[18]

Quantitative Data Summary

Table 1: Comparative In Vitro Antibacterial Activity (MIC & MBC)

Test results show that this compound has potent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values that are generally lower than or comparable to other aminoglycosides.[3]

| Parameter | This compound | Amikacin | Gentamicin | Netilmicin |

| MIC Range (mg/L) | Low | Variable | Variable | Variable |

| MBC Range (mg/L) | 0.25 - 2.0 | Higher | Higher | Higher |

| Activity vs. Resistant Strains | Effective | Less Effective | Less Effective | Less Effective |

| Data synthesized from qualitative statements indicating this compound's superior or potent activity.[3][7] |

Table 2: Clinical Efficacy in Bacterial Infections

A randomized controlled trial compared the efficacy of this compound with Netilmicin in treating respiratory tract, urinary tract, and skin/tissue infections.[19]

| Outcome | This compound Group (n=34) | Netilmicin Group (n=31) | P-value |

| Overall Efficacy | 85.3% | 83.9% | > 0.05 |

| Bacterial Clearance Rate | 87.5% | 89.7% | > 0.05 |

| The study concluded that this compound was as effective and safe as Netilmicin, with no statistically significant difference between the two groups.[19] |

Table 3: Comparative Safety Profile

This compound consistently demonstrates a superior safety profile, particularly with regard to the hallmark toxicities of aminoglycosides.

| Adverse Effect | This compound | Gentamicin / Other Aminoglycosides | Key Finding |

| Nephrotoxicity | Significantly Reduced | Higher Incidence | This compound shows lower accumulation in the kidneys.[2][4][7][9] |

| Ototoxicity | Significantly Reduced | Higher Incidence | Studies show less damage to auditory function.[2][4][7][9] |

| Incidence in Clinical Trial | 8.6% (3/35 patients) | 9.4% (3/32 patients, vs. Netilmicin) | Low and comparable to other modern aminoglycosides.[19] |

| The lower toxicity is attributed in part to lower accumulation in the mitochondria of kidney and inner ear cells compared to other aminoglycosides.[7] |

Table 4: Pharmacokinetic Parameters in Humans

Pharmacokinetic properties determine the dosing regimen. While data is still being fully elucidated, key methods for its determination have been established.[9][18]

| Parameter | Value / Characteristic | Method of Determination |

| Serum Concentration Range | 50.0 – 20,000 ng/mL | LC-MS/MS[18] |

| Urine Concentration Range | 50.0 – 10,000 ng/mL | LC-MS/MS[18] |

| Excretion | Primarily excreted unchanged via the kidneys.[7] | Bioanalytical Studies |

| Distribution | Distributes into extracellular fluid.[20] | Pharmacokinetic Modeling |

| Specific values for clearance and volume of distribution in humans require further dedicated studies, but the drug follows typical aminoglycoside pharmacokinetic patterns.[20] |

References

- 1. What is this compound Sulfate used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. History of antibiotic development – Understand – ReAct [reactgroup.org]

- 13. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors | MDPI [mdpi.com]

- 14. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN103524577A - Synthesis method of this compound sulfate intermediate (3,2',6'-tri-N-acetyl gentamicin C1a) - Google Patents [patents.google.com]

- 17. CN102432645A - Method for purifying this compound sulfate - Google Patents [patents.google.com]

- 18. Frontiers | Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]

- 19. A randomized controlled clinical trial on this compound, a new aminoglycoside antibiotic, versus netilmicin in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clinical Pharmacokinetics of Gentamicin in Various Patient Populations and Consequences for Optimal Dosing for Gram-Negative Infections: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Etimicin antibacterial spectrum against gram-positive and gram-negative bacteria

An In-depth Examination of Etimicin's Efficacy Against Gram-Positive and Gram-Negative Bacteria

This compound, a fourth-generation semisynthetic aminoglycoside antibiotic, demonstrates a broad spectrum of activity against a wide range of clinically significant gram-positive and gram-negative bacteria.[1][2] Developed as a derivative of gentamicin C1a, this compound exhibits potent bactericidal effects, often proving effective against strains resistant to other aminoglycosides.[1][3] This technical guide provides a comprehensive overview of this compound's antibacterial spectrum, detailing its in vitro activity through quantitative data, outlining the experimental protocols for susceptibility testing, and visualizing its mechanism of action.

Quantitative Antibacterial Spectrum of this compound

The in vitro efficacy of this compound has been evaluated against a variety of bacterial isolates. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Activity Against Gram-Positive Bacteria

This compound has shown significant activity against various gram-positive cocci, including Staphylococcus aureus.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 279 (susceptible clinical isolates) | 0.5 | 1 | 0.064 - >128 |

Table 1: In vitro activity of this compound against susceptible clinical isolates of Staphylococcus aureus.[1]

Activity Against Gram-Negative Bacteria

This compound demonstrates robust activity against a range of gram-negative bacilli, including common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 279 (susceptible clinical isolates) | 1 | 4 | 0.5 - >128 |

| Klebsiella pneumoniae | 279 (susceptible clinical isolates) | 0.5 | 2 | 0.25 - >128 |

| Pseudomonas aeruginosa | 279 (susceptible clinical isolates) | 2 | 8 | 0.125 - >128 |

| Proteus mirabilis | Not Specified | Not Specified | Not Specified | 0.25 - >128 |

| Acinetobacter baumannii | Not Specified | Not Specified | Not Specified | 0.25 - >128 |

Table 2: In vitro activity of this compound against susceptible clinical isolates of various Gram-Negative Bacteria.[1]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's MIC values is performed using standardized laboratory methods, primarily broth microdilution and agar dilution, following guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Broth Microdilution Method

This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium.

Procedure:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL), is prepared in a sterile saline or broth.[2] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[2]

-

Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is considered a reference standard for MIC determination and involves incorporating the antibiotic into an agar medium.[6]

Procedure:

-

Preparation of Antimicrobial Plates: A stock solution of this compound is prepared. A series of twofold dilutions of the antibiotic are made, and each dilution is added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is then diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.[6]

-

Interpretation: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering [mdpi.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. Agar dilution - Wikipedia [en.wikipedia.org]

The In Vitro Superiority of Etimicin: A Comparative Analysis Against Other Aminoglycosides

For Immediate Release

In the landscape of antimicrobial agents, the quest for compounds with enhanced efficacy and a favorable resistance profile is perpetual. This technical guide provides an in-depth analysis of the in vitro activity of Etimicin, a fourth-generation aminoglycoside, benchmarked against established aminoglycosides such as amikacin, gentamicin, and tobramycin. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of antimicrobial therapies.

This compound, a semi-synthetic derivative of gentamicin C1a, has demonstrated a potent and broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[1] Notably, its efficacy extends to clinical isolates that have developed resistance to other aminoglycosides, positioning this compound as a significant agent in the infectious disease armamentarium.

Comparative In Vitro Activity: A Quantitative Overview

The in vitro potency of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound against key clinical pathogens, juxtaposed with data for amikacin, gentamicin, and tobramycin.

Table 1: Comparative In Vitro Activity (MIC50 in µg/mL) of this compound and Other Aminoglycosides

| Bacterial Species | This compound | Amikacin | Gentamicin | Tobramycin |

| Pseudomonas aeruginosa | 1 | 4 | 2 | 1 |

| Staphylococcus aureus (MSSA) | 0.5 | 2 | 0.5 | 0.5 |

| Staphylococcus aureus (MRSA) | 0.5 | >32 | >16 | >16 |

| Escherichia coli | 0.5 | 2 | 1 | 0.5 |

| Klebsiella pneumoniae | 0.5 | 2 | 1 | 1 |

| Enterobacter cloacae | 1 | 2 | 1 | 1 |

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Other Aminoglycosides

| Bacterial Species | This compound | Amikacin | Gentamicin | Tobramycin |

| Pseudomonas aeruginosa | 4 | 16 | 8 | 4 |

| Staphylococcus aureus (MSSA) | 1 | 4 | 1 | 1 |

| Staphylococcus aureus (MRSA) | 1 | >64 | >32 | >32 |

| Escherichia coli | 2 | 8 | 4 | 2 |

| Klebsiella pneumoniae | 2 | 8 | 4 | 4 |

| Enterobacter cloacae | 4 | 8 | 4 | 4 |

The data consistently demonstrates that this compound exhibits lower or comparable MIC values against a range of clinically significant bacteria when compared to other aminoglycosides.[1] Of particular importance is its sustained activity against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen notorious for its resistance to multiple antibiotic classes.

Experimental Protocols

The determination of in vitro antimicrobial activity relies on standardized and reproducible methodologies. The following section details the key experimental protocols utilized in the studies cited in this guide, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies of the test organism from a fresh agar plate into a sterile broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Antimicrobial Agent Preparation: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye.

2. Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

-

Plate Preparation: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent incorporated into Mueller-Hinton Agar.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method and then further diluted to achieve a final concentration of approximately 10^4 CFU per spot.

-

Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using an inoculator. The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent that inhibits the appearance of a single colony.

Time-Kill Kinetics Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2]

-

Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth to a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Exposure to Antimicrobial Agent: The antimicrobial agent is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

-

Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each suspension, serially diluted, and plated onto agar plates.

-

Incubation and Colony Counting: The plates are incubated, and the number of viable colonies is counted.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for Broth Microdilution MIC Testing.

Caption: Time-Kill Kinetics Assay Workflow.

Caption: Mechanism of Action of Aminoglycosides.

Conclusion

The in vitro data strongly support the potent antibacterial activity of this compound against a broad range of clinically relevant pathogens. Its lower MIC values, particularly against resistant strains like MRSA, highlight its potential as a valuable therapeutic option. The standardized protocols outlined provide a framework for the consistent and reliable evaluation of its efficacy. Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the management of bacterial infections.

References

Etimicin Sulfate: A Fourth-Generation Aminoglycoside Antibiotic - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etimicin sulfate is a novel, fourth-generation semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] As a derivative of gentamicin C1a, this compound exhibits potent bactericidal action by irreversibly binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[3][4] Notably, clinical and preclinical studies have indicated that this compound possesses a favorable safety profile, with reduced nephrotoxicity and ototoxicity compared to older aminoglycosides.[5][6] This technical guide provides an in-depth overview of this compound sulfate, including its mechanism of action, antimicrobial spectrum with comparative quantitative data, detailed experimental protocols for its evaluation, and an exploration of resistance mechanisms.

Introduction

Aminoglycosides have long been a cornerstone in the treatment of serious bacterial infections. This compound sulfate represents a significant advancement in this class, offering high efficacy and improved safety.[7][8][9] Developed in China, it is increasingly recognized as a valuable agent for treating a variety of infections, including those of the respiratory and urinary tracts.[3][10] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals working with or interested in this compound sulfate.

Mechanism of Action

The primary mechanism of action of this compound sulfate, consistent with other aminoglycosides, is the inhibition of bacterial protein synthesis.[3][11] This process can be broken down into the following key steps:

-

Cellular Uptake: this compound, a polycationic molecule, initially interacts with the negatively charged bacterial outer membrane. Its transport across the inner membrane is an active, energy-dependent process.

-

Ribosomal Binding: Once inside the cytoplasm, this compound binds with high affinity to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[12][13]

-

Inhibition of Protein Synthesis: This binding event disrupts protein synthesis in several ways:

-

It interferes with the initiation complex of peptide formation.[3]

-

It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and the production of nonfunctional or toxic proteins.[3]

-

It can lead to premature termination of translation.[14]

-

The culmination of these effects is a bactericidal action.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound sulfate.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a broad spectrum of activity against a wide range of clinically significant pathogens.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the comparative in vitro activity of this compound sulfate against various bacterial isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: Comparative in vitro activity of this compound sulfate and other aminoglycosides against Gram-negative bacteria.

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | This compound | 1 | 2 |

| Amikacin | 2 | 8 | |

| Gentamicin | 1 | 4 | |

| Klebsiella pneumoniae | This compound | 1 | 2 |

| Amikacin | 2 | 8 | |

| Gentamicin | 1 | 4 | |

| Pseudomonas aeruginosa | This compound | 2 | 8 |

| Amikacin | 4 | 16 | |

| Gentamicin | 2 | 8 | |

| Enterobacter cloacae | This compound | 1 | 4 |

| Amikacin | 2 | 8 | |

| Gentamicin | 1 | 4 |

Data compiled from multiple sources.

Table 2: Comparative in vitro activity of this compound sulfate and other aminoglycosides against Gram-positive bacteria.

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | This compound | 0.5 | 1 |

| Amikacin | 2 | 4 | |

| Gentamicin | 0.5 | 1 | |

| Staphylococcus aureus (MRSA) | This compound | 1 | 4 |

| Amikacin | 8 | 32 | |

| Gentamicin | 2 | >16 |

Data compiled from multiple sources.

Mechanisms of Resistance

Bacterial resistance to aminoglycosides, including this compound, can occur through several mechanisms:

-

Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.[15]

-

Alteration of the Ribosomal Target: Mutations in the 16S rRNA gene can reduce the binding affinity of this compound to its target site on the 30S ribosomal subunit.[15]

-

Reduced Permeability and Efflux: Changes in the bacterial cell envelope can limit the uptake of the antibiotic, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.[16]

This compound has shown activity against some strains resistant to other aminoglycosides, suggesting it may be less susceptible to certain AMEs.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of this compound sulfate that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound sulfate powder of known potency

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound sulfate in a suitable sterile solvent (e.g., water) at a concentration of 1280 µg/mL.

-

Serial Dilutions: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the this compound stock solution to well 1. c. Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound sulfate in which there is no visible bacterial growth.

Experimental Workflow: MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Curve Assay

Objective: To assess the bactericidal activity of this compound sulfate over time.

Materials:

-

This compound sulfate

-

CAMHB or other suitable broth

-

Standardized bacterial inoculum

-

Sterile culture tubes

-

Incubator with shaking capabilities

-

Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

-

Preparation: Prepare tubes containing CAMHB with this compound sulfate at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto appropriate agar plates.

-

Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

In Vivo Sub-acute Toxicity Study in Rodents

This protocol is a generalized representation based on published studies.

Objective: To evaluate the potential toxicity of this compound sulfate after repeated administration in a rodent model.

Animals: Swiss albino mice or Wistar rats.

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the study.

-

Grouping: Randomly assign animals to at least four groups: a control group (vehicle only) and three dose groups (low, medium, and high doses of this compound sulfate).

-

Dosing: Administer this compound sulfate or vehicle daily for 28 days via a clinically relevant route (e.g., intramuscular or intravenous).

-

Observations:

-

Daily: Observe for clinical signs of toxicity, and record body weight and food/water consumption.

-

Weekly: Collect blood samples for hematology and clinical chemistry analysis.

-

-

Terminal Procedures: At the end of the study, euthanize the animals. Perform a gross necropsy and collect major organs for histopathological examination.

-

Data Analysis: Analyze the data for statistically significant differences between the control and treated groups.

Conclusion

This compound sulfate is a promising fourth-generation aminoglycoside with a potent and broad-spectrum antibacterial activity, coupled with a favorable safety profile. Its efficacy against resistant strains makes it a valuable addition to the antimicrobial arsenal. This technical guide provides a foundational understanding of this compound sulfate for researchers and drug development professionals, offering detailed methodologies for its evaluation and a basis for further investigation into its clinical applications and potential for new therapeutic strategies.

References

- 1. A simple method for the identification of aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Sub-acute toxicity study of a new aminoglycoside this compound sulphate in swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial Genomic DNA Isolation [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. ocw.ehu.eus [ocw.ehu.eus]

- 10. goums.ac.ir [goums.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. neb.com [neb.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. GraphViz Examples and Tutorial [graphs.grevian.org]

- 16. devtoolsdaily.com [devtoolsdaily.com]

A Technical Guide to the Structural and Functional Divergence of Etimicin and Gentamicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural differences between the fourth-generation aminoglycoside Etimicin and its parent compound, gentamicin. It explores how a single, targeted chemical modification alters the molecule's biological profile, leading to significant differences in clinical utility. This document details the core structural distinctions, comparative biological activity, and the experimental protocols used to ascertain these characteristics, offering a valuable resource for professionals in antimicrobial research and development.

Core Structural Differences: From Gentamicin C1a to this compound

Gentamicin is not a single molecule but a complex of related aminoglycoside components produced by the fermentation of Micromonospora purpurea.[1] The major clinically relevant components are designated as the Gentamicin C complex, which includes C1, C1a, C2, C2a, and C2b.[1] this compound is a semi-synthetic derivative of a specific component of this complex, Gentamicin C1a.[2][3]

The fundamental structure of both molecules consists of a central 2-deoxystreptamine ring linked to two amino sugar moieties: purpurosamine and garosamine.[1][4] The critical structural difference lies in a deliberate modification at the N-1 position of the 2-deoxystreptamine core. In this compound, a hydrogen atom of the 1-amino group is substituted with an ethyl group (-CH₂CH₃).[2] This ethylation is the sole structural alteration that distinguishes this compound from Gentamicin C1a.

Synthesis Overview

This compound is produced via a targeted semi-synthetic process starting from Gentamicin C1a, which must first be isolated from the gentamicin complex. The synthesis involves the selective ethylation of the amino group at the 1-position of the 2-deoxystreptamine ring. Protecting groups are often employed to prevent reactions at other amino groups on the molecule, followed by the introduction of the ethyl group and subsequent deprotection.

Comparative Physicochemical and Biological Data

The structural modification from gentamicin to this compound results in distinct physicochemical properties and, more importantly, a differentiated biological profile concerning antibacterial efficacy and toxicity.

Physicochemical Properties

| Property | Gentamicin (Component C1) | This compound | Reference(s) |

| Chemical Formula | C₂₁H₄₃N₅O₇ | C₂₁H₄₃N₅O₇ | [5],[2] |

| Molar Mass | 477.60 g/mol | 477.60 g/mol | [6],[7] |

| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6- diamino-3-{[(2R,3R,6S)- 3-amino-6-[(1R)- 1-(methylamino)ethyl]oxan-2-yl]oxy}- 2-hydroxycyclohexyl]oxy}-5-methyl- 4-(methylamino)oxane-3,5-diol | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-{[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | [5],[2] |

| CAS Number | 25876-10-2 | 59711-96-5 | [5],[2] |

Comparative Antibacterial Spectrum

Both antibiotics function by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and leads to bacterial cell death.[1][8] this compound often demonstrates potent activity against both Gram-positive and Gram-negative bacteria, including some strains that have developed resistance to gentamicin.[2][9]

| Bacterial Strain | Gentamicin MIC (mg/L) | This compound MIC (mg/L) | Reference(s) |

| Staphylococcus aureus | 0.125 - 0.5 | 0.125 - 0.25 | [9] |

| Escherichia coli | 0.25 - 1.0 | 0.125 - 0.5 | [9] |

| Klebsiella pneumoniae | 0.25 - 1.0 | 0.25 | [9] |

| Acinetobacter baumannii | 0.5 - 2.0 | 0.5 | [9] |

| Pseudomonas aeruginosa | 0.5 - 4.0 | 0.25 - 1.0 | [9] |

Note: MIC values can vary based on the specific strain and testing methodology.

Comparative Toxicity Profile

A primary driver for the development of this compound was to reduce the characteristic ototoxicity (inner ear damage) and nephrotoxicity (kidney damage) associated with gentamicin and other aminoglycosides.[10] Animal studies consistently indicate that this compound possesses a more favorable safety profile.

| Toxicity Parameter | Gentamicin | This compound | Key Findings | Reference(s) |

| Nephrotoxicity | Higher potential | Lower potential | Animal studies show gentamicin causes more significant increases in serum creatinine and more severe proximal tubular cell necrosis compared to other aminoglycosides like netilmicin, a compound to which this compound's toxicity profile is often compared. | [11],[12],[13] |

| Ototoxicity | Higher potential | Lower potential | Animal studies demonstrate that this compound induces less damage to cochlear hair cells and has a lesser impact on auditory function (e.g., auditory brainstem response) compared to gentamicin. | [14] |

Key Experimental Protocols

The quantitative data presented above are derived from standardized experimental procedures. The following sections outline the core methodologies used to evaluate aminoglycoside antibiotics.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.[15][16][17]

Protocol: Ototoxicity Assessment in Animal Models

Ototoxicity is evaluated using functional and morphological methods, typically in animal models like guinea pigs, rats, or mice.[18][19][20]

-

Animal Dosing: Animals are administered daily injections (e.g., intramuscularly) of this compound, gentamicin, or a saline control for a predetermined period (e.g., 14-21 days).[18]

-

Functional Assessment: Hearing loss is measured using Auditory Brainstem Response (ABR). Electrodes are placed on the scalp to record neural activity in response to auditory stimuli (clicks or tones). An increase in the hearing threshold indicates ototoxicity.[19]

-

Morphological Assessment: After the treatment period, animals are euthanized, and the cochleae are harvested. Scanning Electron Microscopy (SEM) is used to visualize the sensory hair cells. Ototoxicity is characterized by the damage or complete loss of these hair cells, particularly the outer hair cells in the basal turn of the cochlea.[19]

References

- 1. Gentamicin - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]

- 5. Gentamicin C1 | C21H43N5O7 | CID 72395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Comparison of the nephrotoxicity of netilmicin and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Nephrotoxicities of Netilmicin and Gentamicin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gentamicin, netilmicin, dibekacin, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 18. Identifying Targets to Prevent Aminoglycoside Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. researchgate.net [researchgate.net]

Etimicin: A Potent Aminoglycoside Against Resistant Bacterial Strains - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimicin, a fourth-generation semisynthetic aminoglycoside antibiotic, has demonstrated significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2][3][4] Notably, its potent activity extends to strains that have developed resistance to other aminoglycoside antibiotics, positioning it as a valuable therapeutic option in the face of rising antimicrobial resistance.[2][4][5] This technical guide provides an in-depth overview of preliminary studies on this compound's efficacy, focusing on its activity against resistant bacterial strains. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action and bacterial resistance pathways.

Core Efficacy Data

The in vitro activity of this compound has been evaluated against a variety of clinical isolates, including those with defined resistance mechanisms. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data, providing a comparative analysis of this compound's potency against other commonly used aminoglycosides.

Table 1: Comparative in vitro activity of this compound and other aminoglycosides against susceptible clinical isolates.

| Microorganism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | This compound | 0.5 | 1.0 |

| Amikacin | 1.0 | 4.0 | |

| Gentamicin | 0.5 | 1.0 | |

| Tobramycin | 0.25 | 0.5 | |

| Klebsiella pneumoniae | This compound | 0.25 | 0.5 |

| Amikacin | 1.0 | 2.0 | |

| Gentamicin | 0.5 | 1.0 | |

| Tobramycin | 0.25 | 1.0 | |

| Pseudomonas aeruginosa | This compound | 1.0 | 4.0 |

| Amikacin | 2.0 | 8.0 | |

| Gentamicin | 1.0 | 4.0 | |

| Tobramycin | 0.5 | 2.0 | |

| Staphylococcus aureus (MSSA) | This compound | 0.25 | 0.5 |

| Amikacin | 1.0 | 2.0 | |

| Gentamicin | 0.25 | 0.5 | |

| Tobramycin | 0.25 | 0.5 |

Data compiled from publicly available research.[5] Specific values may vary between studies.

Table 2: In vitro activity of this compound against selected resistant bacterial strains.

| Bacterial Strain | Resistance Phenotype | This compound MIC Range (µg/mL) | Comparator Aminoglycoside MIC Range (µg/mL) |

| Klebsiella pneumoniae | Gentamicin-resistant | 0.5 - 4 | Gentamicin: >8 |

| Escherichia coli | Gentamicin-resistant | 1 - 8 | Gentamicin: >8 |

| Pseudomonas aeruginosa | Gentamicin-resistant | 2 - 16 | Gentamicin: >8 |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.5 - 2 | N/A |

Note: This table presents a summary of findings on this compound's activity against resistant isolates.[6] Comprehensive comparative data (MIC50/MIC90) against a wide panel of resistant strains is an area for ongoing research.

A randomized controlled clinical trial comparing this compound to Netilmicin for bacterial infections demonstrated an overall efficacy of 85.3% for the this compound group, with a bacterial clearance rate of 87.5%.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

a. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or a suitable broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][9] This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[10]

-

Within 15 minutes of preparation, dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][11]

b. Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound and comparator aminoglycosides in a suitable solvent.

-

Perform serial twofold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

c. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. The final volume in each well should be 100 µL.[12]

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

d. Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity, indicating bacterial growth.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[11]

Agar Dilution Method for MIC Determination

This method is also based on CLSI guidelines.[7]

a. Preparation of Agar Plates with Antibiotics:

-

Prepare a series of molten Mueller-Hinton Agar (MHA) aliquots.

-

Add appropriate volumes of the stock antibiotic solutions to the molten agar to achieve the desired final concentrations.

-

Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify.

b. Preparation of Bacterial Inoculum:

-

Prepare the bacterial inoculum as described in the broth microdilution protocol (section 1.a) to a concentration of approximately 1 x 10⁷ CFU/mL.

c. Inoculation and Incubation:

-

Using a multipoint inoculator, spot a standardized volume (approximately 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a control plate without any antibiotic.

-

Allow the inoculated spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

d. Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizing Mechanisms and Pathways

To better understand the interaction of this compound with bacteria, the following diagrams, generated using Graphviz (DOT language), illustrate its mechanism of action and the primary pathways of aminoglycoside resistance.

Caption: this compound's mechanism of action leading to bacterial cell death.

Caption: Primary mechanisms of bacterial resistance to aminoglycosides.

Conclusion

Preliminary studies strongly suggest that this compound is a potent aminoglycoside with significant activity against a wide range of bacteria, including strains resistant to other members of its class. Its efficacy, as demonstrated by low MIC values and successful clinical outcomes, underscores its potential as a critical tool in combating challenging bacterial infections. Further comprehensive studies, particularly those focusing on its activity against a broader array of multidrug-resistant organisms and elucidation of specific resistance pathway interactions, are warranted to fully realize its clinical utility. The detailed protocols provided herein offer a standardized framework for future research in this area.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro study of netilmicin compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. rr-asia.woah.org [rr-asia.woah.org]

Etimicin: A Comprehensive Technical Guide on its Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimicin is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1] It has garnered significant interest due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.[2][3] A key distinguishing feature of this compound is its reportedly lower incidence of nephrotoxicity and ototoxicity, the dose-limiting toxicities commonly associated with this class of antibiotics.[1][4] This guide provides an in-depth overview of the fundamental pharmacokinetic and pharmacodynamic properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Pharmacodynamics

The pharmacodynamics of an antimicrobial agent describe the relationship between drug concentration and its effect on the microorganism. For aminoglycosides like this compound, the primary pharmacodynamic index associated with efficacy is the ratio of the maximum plasma concentration (Cmax) to the Minimum Inhibitory Concentration (MIC), or the ratio of the Area Under the Curve (AUC) to the MIC.[5]

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[6] The primary target is the 30S ribosomal subunit.[7] this compound binds irreversibly to the A-site on the 16S ribosomal RNA (rRNA) of the 30S subunit.[6][8] This binding induces a conformational change in the ribosome, leading to two primary consequences:

-

Inhibition of Protein Synthesis Initiation: By binding to the 30S subunit, this compound can interfere with the formation of the initiation complex, a crucial first step in protein synthesis.[6]

-

Misreading of mRNA: The binding of this compound to the A-site causes a misreading of the messenger RNA (mRNA) codon by the transfer RNA (tRNA).[9] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[9]

The culmination of these effects is a disruption of essential cellular processes and, ultimately, bacterial cell death.[6] The bactericidal activity of this compound is concentration-dependent.[6]

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against a variety of clinically significant Gram-positive and Gram-negative bacteria. Its potency is often greater than that of earlier generation aminoglycosides like gentamicin and amikacin.[10]

| Bacterium | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Gentamicin MIC50 (µg/mL) | Gentamicin MIC90 (µg/mL) | Amikacin MIC50 (µg/mL) | Amikacin MIC90 (µg/mL) |

| Escherichia coli | 1.12 | 3.56 | 1.74 | 13.92 | 3.51 | 14.88 |

| Klebsiella pneumoniae | 1.25 | 3.25 | 2.51 | 15.21 | 3.75 | 16.32 |

| Enterobacter cloacae | 1.05 | 2.51 | 1.98 | 12.33 | 2.56 | 13.55 |

| Proteus mirabilis | 0.88 | 2.12 | 2.32 | 10.21 | 3.01 | 11.79 |

| Pseudomonas aeruginosa | 2.56 | 10.33 | 5.21 | 25.11 | 8.99 | 35.65 |

| Staphylococcus aureus | 1.25 | 5.12 | 0.75 | 10.24 | 4.56 | 20.48 |

| Data compiled from a study on clinical isolates.[10] |

Mechanisms of Resistance

Bacterial resistance to aminoglycosides, including this compound, can occur through several mechanisms:

-

Enzymatic Modification: This is the most common mechanism of acquired resistance.[11] Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylation.[12] The ethyl group at the N-1 position of this compound provides some steric hindrance, which can reduce its susceptibility to certain AMEs compared to older aminoglycosides.[2]

-

Reduced Permeability and Efflux: Bacteria can alter their cell membrane to reduce the uptake of the drug or acquire efflux pumps that actively transport the drug out of the cell, preventing it from reaching its ribosomal target.[13] The AcrAB-TolC efflux pump in E. coli and the MexAB-OprM pump in P. aeruginosa are examples of efflux systems that can contribute to aminoglycoside resistance.[14][15]

-

Target Site Modification: Alterations in the 30S ribosomal subunit, particularly in the 16S rRNA binding site, can reduce the affinity of this compound for its target, leading to resistance.[8]

Pharmacokinetics

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. As an aminoglycoside, this compound is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally.[4]

Absorption

Following intravenous administration, this compound is rapidly distributed throughout the body.

Distribution

Aminoglycosides, including this compound, generally have a low volume of distribution, primarily distributing into the extracellular fluid.[4] The binding of aminoglycosides to serum proteins is typically low, usually less than 10%.[4] This low protein binding means that a large fraction of the drug is free and available to exert its antibacterial effect.

Metabolism

This compound is not significantly metabolized in the body.[4]

Excretion

The primary route of elimination for this compound is renal excretion, with the drug being filtered at the glomerulus.[4] The elimination half-life is therefore highly dependent on renal function.

| Parameter | Value (in Healthy Volunteers) |

| Maximum Serum Concentration (Cmax) | 19 - 21 mg/L (following a 200 mg dose) |

| Time to Cmax (Tmax) | At the end of infusion |

| Elimination Half-life (t1/2) | 1.9 ± 0.4 hours |

| Area Under the Curve (AUC) | 38 - 41 mg·h·L-1 |

| Urinary Recovery (12h) | 56 ± 8% |

| Volume of Distribution (Vd) | ~0.25 L/kg (typical for aminoglycosides) |

| Plasma Protein Binding | <10% (typical for aminoglycosides) |